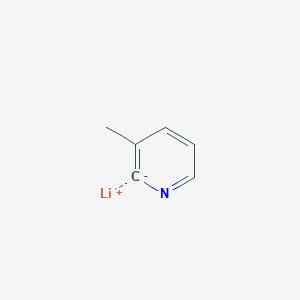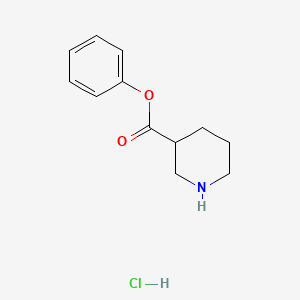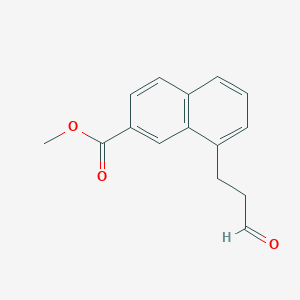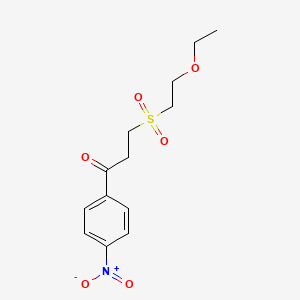
8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by the presence of a hydroxymethyl group attached to a dihydronaphthalenone structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the hydroxymethylation of phenolic ketones. One method involves the reaction of 4-hydroxy-acetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid. The reaction is carried out at room temperature for 45 hours, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the principles of hydroxymethylation using formaldehyde and appropriate catalysts can be scaled up for industrial applications.
化学反应分析
Types of Reactions: 8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular pathways and targets are still under investigation, but it is believed to affect cellular processes such as DNA synthesis and enzyme activity .
相似化合物的比较
Hydroxymethylfurfural: An organic compound with a hydroxymethyl group attached to a furan ring.
Hydroxymethyl group derivatives: Compounds with similar functional groups but different core structures.
Uniqueness: 8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific dihydronaphthalenone structure combined with a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
133601-13-5 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC 名称 |
8-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1,3,5,12H,2,4,6-7H2 |
InChI 键 |
GWHVKPCTRDABLE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)




![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)




![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)


